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Compound of Interest

Compound Name:
3-(4-methyl-1,3-thiazol-5-

yl)propanoic acid

CAS No.: 6469-32-5

Cat. No.: B1360075

Get Quote

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to

a viable clinical candidate is paved with rigorous scientific investigation. The intrinsic physical

and chemical properties of a compound, collectively known as its physicochemical profile, are

foundational to its ultimate success. These properties govern how a molecule behaves in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

— the very essence of pharmacokinetics.[1][2] For researchers, scientists, and drug

development professionals, a comprehensive understanding of this profile is not merely

academic; it is a critical prerequisite for rational drug design and optimization.

This guide focuses on 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, a molecule featuring a

core thiazole heterocycle linked to a propanoic acid chain. The presence of the carboxylic acid

functional group and the aromatic thiazole ring suggests specific physicochemical

characteristics that are pivotal for its potential as a therapeutic agent. This document serves as

a technical whitepaper from the perspective of a Senior Application Scientist, moving beyond a

simple data sheet to provide a strategic framework for the experimental determination of its key

physical properties. We will explore the causality behind experimental choices and present
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robust, self-validating protocols for characterizing its identity, purity, solubility, and ionization

state.

Section 1: Core Molecular Identity and Structural
Attributes
Before any experimental assessment, establishing the definitive identity of the compound is

paramount. 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is a solid at room temperature, and

its structure dictates its potential for intermolecular interactions. The carboxylic acid moiety is a

hydrogen bond donor and acceptor, while the thiazole ring, with its nitrogen and sulfur

heteroatoms, contributes to the molecule's polarity and potential for various non-covalent

interactions.

Identifier Value Source

Chemical Name
3-(4-methyl-1,3-thiazol-5-

yl)propanoic acid
Sigma-Aldrich

CAS Number 6469-32-5 Sigma-Aldrich, Chem-Space[3]

Molecular Formula C₇H₉NO₂S Sigma-Aldrich, ChemScene[4]

Molecular Weight 171.22 g/mol Sigma-Aldrich, ChemScene[4]

Canonical SMILES CC1=C(SC=N1)CCC(=O)O Sigma-Aldrich

Physical Form Solid Sigma-Aldrich

Section 2: Melting Point Determination: A Primary
Indicator of Purity
Expert Rationale
The melting point is one of the most fundamental and informative physical properties of a

crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature

range (typically 0.5-1.0°C), which is a characteristic physical constant. The presence of even

minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a

broadening of the melting range. Therefore, its determination is an essential first step in quality
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control, providing a rapid and cost-effective assessment of purity before committing a sample to

more complex and expensive biological assays.

Workflow for Melting Point Determination
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Sample Preparation

Instrumental Analysis

Data Recording

Ensure sample is
completely dry.

Finely powder the
crystalline solid.

Pack 2-3 mm of sample
into a capillary tube.

Place capillary in
melting point apparatus.

Heat rapidly to ~15-20°C
below expected M.P.

Reduce heating rate
to 1-2°C per minute.

Record T1: Temperature
at which first liquid appears.

Record T2: Temperature
at which solid is fully liquid.

Report melting point
as the range T1 - T2.

Click to download full resolution via product page

Caption: Workflow for determining melting point via the capillary method.
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Detailed Experimental Protocol: Capillary Melting Point
Determination
This protocol outlines the standard capillary method for an accurate determination of the

melting point range.[5][6][7]

Sample Preparation:

Ensure the sample of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is completely dry, as

residual solvent can act as an impurity.[5]

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine

powder using a spatula.

Tap the open end of a glass capillary tube into the powder to collect a small amount of the

sample.

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

Repeat until a packed column of 2-3 mm is achieved.[8]

Instrument Setup and Measurement:

Place the packed capillary tube into the sample holder of a calibrated melting point

apparatus.

If the approximate melting point is unknown, perform a rapid preliminary measurement by

heating at a rate of 10-15°C per minute to get a rough estimate.

For the accurate measurement, use a fresh sample and heat rapidly to about 20°C below

the estimated melting point.

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the

sample, heating block, and thermometer.

Carefully observe the sample through the viewing lens.

Data Recording:
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Record the temperature at which the first drop of liquid appears (the onset of melting).

Record the temperature at which the last crystal of the solid melts (completion of melting).

The melting point is reported as the range between these two temperatures. For a pure

compound, this range should be narrow. Perform the measurement in triplicate to ensure

reproducibility.

Section 3: Aqueous Solubility: A Gatekeeper for
Bioavailability
Expert Rationale
A drug must be in solution to be absorbed from its site of administration and to interact with its

biological target.[9] Poor aqueous solubility is a major cause of failure for drug candidates. We

distinguish between two key types of solubility measurements:

Kinetic Solubility: A high-throughput screening method where a compound is added to a

buffer from a DMSO stock solution. It measures how readily a compound stays in solution

under non-equilibrium conditions and is useful for early-stage discovery.[10]

Thermodynamic Solubility: The true saturation concentration of a compound in a solvent at

equilibrium. It is a more rigorous, lower-throughput measurement critical for lead optimization

and formulation development.[10]

Given the need for a definitive characterization, the "shake-flask" method to determine

thermodynamic solubility is the gold standard.

Workflow for Thermodynamic Solubility Assay
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Quantification

Add excess solid compound
to aqueous buffer (e.g., PBS, pH 7.4).

Seal vial and agitate at a
constant temperature (e.g., 25°C)

for 24-48 hours to reach equilibrium.

Separate undissolved solid
from the solution via

centrifugation or filtration (0.22 µm).

Analyze the clear supernatant
using HPLC-UV or LC-MS.

Prepare a calibration curve
with known concentrations.

Calculate concentration against
the standard curve.

Click to download full resolution via product page

Caption: Shake-flask method for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Solubility
Determination
This protocol describes a robust method for measuring thermodynamic solubility in a

physiologically relevant buffer.[10]

Preparation:

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological

conditions.
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Add an excess amount of solid 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid to a known

volume of the buffer in a glass vial. The excess solid is crucial to ensure saturation is

reached.

Prepare a set of standards of the compound at known concentrations for creating a

calibration curve.

Equilibration:

Seal the vials tightly to prevent solvent evaporation.

Place the vials on an orbital shaker or rotator in a temperature-controlled environment

(e.g., 25°C or 37°C).

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

[10] A preliminary time-course experiment can be run to confirm when the concentration in

solution becomes constant.

Sample Processing:

After equilibration, allow the vials to stand briefly to let larger particles settle.

Carefully withdraw an aliquot of the suspension and separate the undissolved solid from

the saturated solution. This can be done by either:

Centrifuging the sample at high speed and collecting the supernatant.

Filtering the sample through a low-binding 0.22 µm syringe filter.[11]

Quantification:

Dilute the clear supernatant with an appropriate mobile phase.

Quantify the concentration of the dissolved compound in the supernatant using a validated

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Determine the concentration by comparing the instrument response to the previously

generated calibration curve. The resulting concentration is the thermodynamic solubility.

Section 4: Ionization Constant (pKa): The Driver of
In Vivo Behavior
Expert Rationale
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-(4-methyl-1,3-
thiazol-5-yl)propanoic acid, the carboxylic acid group is expected to be the primary ionizable

center, making it a weak acid. The pKa value is critical because the charge state of a drug

affects its solubility, membrane permeability, plasma protein binding, and interaction with its

target.[12][13][14] Potentiometric titration is a highly accurate and reliable method for pKa

determination, involving the gradual addition of a titrant (a base, in this case) while monitoring

the solution's pH.[14]

Workflow for pKa Determination via Potentiometric
Titration
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System Setup & Calibration

Titration Process

Data Analysis

Calibrate pH meter with
standard buffers (pH 4, 7, 10).

Prepare a dilute solution
of the compound (~1 mM).

Standardize the titrant
(e.g., 0.1 M NaOH).

Add titrant in small, precise
increments, recording pH

after each addition.

Place compound solution
in a jacketed vessel with stirring.

Immerse calibrated pH electrode.

Plot pH vs. volume of titrant.

Calculate the first derivative
(ΔpH/ΔV) to find the

equivalence point (peak).

The pH at half the
equivalence point volume

is the pKa.

Click to download full resolution via product page

Caption: Workflow for determining pKa using potentiometric titration.
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Detailed Experimental Protocol: Potentiometric pKa
Determination
This protocol provides a step-by-step guide for determining the pKa of an acidic compound.[12]

[15]

System Preparation and Calibration:

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01,

7.00, and 10.01).

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) by titrating against a

primary standard like potassium hydrogen phthalate (KHP).[16]

Accurately prepare a solution of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid in water at

a known concentration (e.g., 1-5 mM). A co-solvent may be used if aqueous solubility is

low, but its effect on the pKa must be considered.

Maintain a constant ionic strength during the titration by adding a background electrolyte

like 0.15 M potassium chloride (KCl).[15]

Titration Procedure:

Place a known volume of the compound solution into a thermostatted titration vessel

equipped with a magnetic stirrer.

Immerse the calibrated pH electrode and the tip of the burette containing the standardized

NaOH solution.

Begin stirring to ensure homogeneity.

Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each

addition, allow the pH reading to stabilize before recording the pH and the total volume of

titrant added.[12]

Continue the titration well past the expected equivalence point (the point of steepest pH

change).
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Data Analysis:

Plot the recorded pH values against the volume of NaOH added to generate a titration

curve.

To accurately determine the equivalence point, calculate the first derivative of the curve

(ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.[17]

The pKa is determined from the Henderson-Hasselbalch equation. At the point where

exactly half of the equivalence volume of titrant has been added, the concentrations of the

protonated (acid) and deprotonated (conjugate base) species are equal, and thus, pH =

pKa.

Conclusion: Building a Foundation for Preclinical
Success
The thorough physicochemical characterization of 3-(4-methyl-1,3-thiazol-5-yl)propanoic
acid is an indispensable step in evaluating its potential as a drug candidate. The protocols

detailed in this guide for determining melting point, aqueous solubility, and pKa represent the

industry-standard, authoritative methods for generating the data needed by medicinal chemists,

DMPK scientists, and formulators. By understanding not just the values but also the robust

methodologies used to obtain them, research teams can build a solid, reliable foundation of

data. This, in turn, enables more accurate predictions of in vivo behavior, facilitates intelligent

lead optimization, and ultimately increases the probability of advancing a well-characterized

and promising compound through the preclinical pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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